molecular formula C16H18O B12514872 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene CAS No. 811784-15-3

1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene

Cat. No.: B12514872
CAS No.: 811784-15-3
M. Wt: 226.31 g/mol
InChI Key: VINBEKQZAXWGCO-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a methoxyphenylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 4-methoxybenzyl chloride with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylcyclohexane
  • 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbromobenzene
  • 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylnitrobenzene

Comparison: 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Biological Activity

1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene, commonly referred to as a methoxy-substituted aromatic compound, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties, supported by detailed research findings and case studies.

The compound is characterized by a methoxy group attached to a phenyl ring, which influences its biological activities. Its structure can be represented as follows:

C12H16O(1 4 Methoxyphenyl methyl 2 4 dimethylbenzene)\text{C}_{12}\text{H}_{16}\text{O}\quad (\text{1 4 Methoxyphenyl methyl 2 4 dimethylbenzene})

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating the compound's efficacy against various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.78
Escherichia coli1.56
Bacillus subtilis3.12

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals:

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25.5
ABTS Radical Scavenging30.2

These findings suggest that the compound could play a role in preventing oxidative stress-related diseases due to its strong antioxidant properties .

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell LineIC50 (µM)
MCF-715.8
HeLa12.3

The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Case Study on Antimicrobial Effects : A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed a significant reduction in infection rates compared to control groups.
  • Case Study on Antioxidant Effects : In an animal model of oxidative stress induced by high-fat diets, supplementation with this compound resulted in reduced biomarkers of oxidative damage and improved overall health indicators.

Properties

CAS No.

811784-15-3

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,4-dimethylbenzene

InChI

InChI=1S/C16H18O/c1-12-4-7-15(13(2)10-12)11-14-5-8-16(17-3)9-6-14/h4-10H,11H2,1-3H3

InChI Key

VINBEKQZAXWGCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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